molecular formula C17H16N2O4 B4939829 4-{[3-(propionylamino)benzoyl]amino}benzoic acid

4-{[3-(propionylamino)benzoyl]amino}benzoic acid

Cat. No.: B4939829
M. Wt: 312.32 g/mol
InChI Key: MHCSCCGAWSBJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(propionylamino)benzoyl]amino}benzoic acid, also known as PABA-PP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its use as an anti-inflammatory agent, a potential treatment for cancer, and a tool for understanding the mechanisms of action of various biological processes. In

Mechanism of Action

4-{[3-(propionylamino)benzoyl]amino}benzoic acid exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells, respectively. The exact mechanism by which this compound regulates gene expression is not fully understood, but it is thought to involve the modulation of transcription factors and epigenetic modifications.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including its ability to inhibit COX-2 activity, induce apoptosis in cancer cells, and modulate gene expression. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[3-(propionylamino)benzoyl]amino}benzoic acid in lab experiments is its well-characterized synthesis method, which allows for the production of high-purity and high-yield samples. Additionally, the diverse range of scientific research applications of this compound makes it a versatile tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental setups.

Future Directions

There are many future directions for research on 4-{[3-(propionylamino)benzoyl]amino}benzoic acid, including its potential as a treatment for various types of cancer, its use as a tool for investigating the mechanisms of action of various biological processes, and its development as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism by which this compound regulates gene expression and to optimize its synthesis and purification methods for use in lab experiments.

Synthesis Methods

The synthesis of 4-{[3-(propionylamino)benzoyl]amino}benzoic acid involves the reaction of 3-aminobenzoic acid with propionyl chloride to form N-propionyl-3-aminobenzoic acid. This intermediate is then reacted with 3-aminobenzoyl chloride to yield this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to ensure high purity and yield.

Scientific Research Applications

4-{[3-(propionylamino)benzoyl]amino}benzoic acid has been extensively studied as an anti-inflammatory agent due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to have potential as a treatment for cancer, as it can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been used as a tool for understanding the mechanisms of action of various biological processes, such as the regulation of gene expression.

Properties

IUPAC Name

4-[[3-(propanoylamino)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-15(20)18-14-5-3-4-12(10-14)16(21)19-13-8-6-11(7-9-13)17(22)23/h3-10H,2H2,1H3,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCSCCGAWSBJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.